molecular formula C18H23N3O2 B5751094 2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol

Cat. No. B5751094
M. Wt: 313.4 g/mol
InChI Key: WZRGIJCATAWAGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol is a chemical compound that belongs to the class of phenols. It is also known as "EPP" and has been widely used in scientific research for many years. EPP is a potent inhibitor of the enzyme tyrosinase and has been found to have various biochemical and physiological effects.

Mechanism of Action

EPP inhibits tyrosinase by binding to the copper ions in the active site of the enzyme. This prevents the enzyme from catalyzing the production of melanin. EPP has also been found to have antioxidant properties, which may contribute to its antitumor effects.
Biochemical and Physiological Effects:
EPP has been found to have various biochemical and physiological effects. In addition to its inhibitory effect on tyrosinase, EPP has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. EPP has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using EPP in lab experiments is its potent inhibitory effect on tyrosinase. This makes it a useful tool for studying the role of tyrosinase in melanin production and skin pigmentation. However, one limitation of using EPP is its potential toxicity. EPP has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for the study of EPP. One area of research is the development of skin whitening agents based on EPP. Another area of research is the potential use of EPP in cancer treatment. Further studies are needed to determine the safety and efficacy of EPP in these applications. Additionally, the neuroprotective and anti-inflammatory properties of EPP warrant further investigation for their potential use in the treatment of neurodegenerative and inflammatory diseases.

Synthesis Methods

The synthesis of EPP involves the reaction of 2-ethoxy-4-hydroxybenzaldehyde with 4-(2-pyridinyl)-1-piperazinecarboxaldehyde in the presence of sodium borohydride. The resulting product is then treated with hydrochloric acid to yield EPP. The synthesis method is a relatively simple process and can be carried out in a laboratory setting.

Scientific Research Applications

EPP has been widely used in scientific research due to its potent inhibitory effect on tyrosinase. Tyrosinase is an enzyme that is involved in the production of melanin, which is responsible for skin pigmentation. EPP has been found to be effective in reducing melanin production and has been used in the development of skin whitening agents. EPP has also been found to have antitumor properties and has been studied for its potential use in cancer treatment.

properties

IUPAC Name

2-ethoxy-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c1-2-23-17-13-15(6-7-16(17)22)14-20-9-11-21(12-10-20)18-5-3-4-8-19-18/h3-8,13,22H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRGIJCATAWAGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3=CC=CC=N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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